molecular formula C16H31P B1587242 tert-Butyldicyclohexylphosphine CAS No. 93634-87-8

tert-Butyldicyclohexylphosphine

Cat. No. B1587242
CAS RN: 93634-87-8
M. Wt: 254.39 g/mol
InChI Key: MQYZHXLHUNLBQH-UHFFFAOYSA-N
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Description

Tert-Butyldicyclohexylphosphine, also known as t-BuCy2P, is a bulky, electron-rich phosphine ligand . It has the empirical formula C16H31P and a molecular weight of 254.39 .


Molecular Structure Analysis

This compound has a complex molecular structure. The SMILES string for this compound is CC(C)(C)P(C1CCCCC1)C2CCCCC2 . This indicates that it contains a phosphorus atom (P) bonded to a tert-butyl group (C©©C) and two cyclohexyl groups (C1CCCCC1 and C2CCCCC2) .


Chemical Reactions Analysis

This compound is used as a ligand in various chemical reactions. It is suitable for Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions . It may be used for intermolecular palladium-catalyzed arylation of electron-rich, five-membered heterocycles by aryl chlorides .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 0.939 g/mL at 25 °C . It is sensitive to air .

Scientific Research Applications

Catalytic Applications

Asymmetric Synthesis : Bulky phosphines, such as tert-butyldicyclohexylphosphine, have been utilized in asymmetric synthesis to achieve high enantioselectivity. For instance, P-chiral o-phosphinophenols have been employed as P/O hybrid ligands in Cu-catalyzed asymmetric conjugate addition reactions, achieving enantioselectivity of up to 96% (Takahashi et al., 2005).

Cross-Coupling Reactions : Bulky alkylphosphines have been shown to significantly enhance the activity of palladium catalysts in cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings under mild conditions in aqueous solvents (DeVasher et al., 2004).

Synthetic Methodology

Functionalized Ligands : An improved synthesis method for functionalized biphenyl-based phosphine ligands, including dicyclohexyl- and di-tert-butylphosphinobiphenyl, has been developed. This method is less expensive and time-consuming compared to previous approaches, facilitating the production of a variety of ligands for use in chemical synthesis (Tomori et al., 2000).

Annulation Reactions : Phosphine-catalyzed annulation reactions involving tert-butyl allylic carbonates and substituted alkylidenemalononitriles have been explored to form cyclohexenes, highlighting the versatility of bulky phosphines in facilitating complex organic transformations (Zheng & Lu, 2009).

Structural and Physical Chemistry

Molecular Structure Analysis : The molecular structure of tetra-tert-butyldiphosphine, a related compound, has been determined using electron diffraction and X-ray diffraction methods, offering insights into the structural preferences and steric effects of bulky phosphines (Hinchley et al., 2004).

Ionic Liquids : New ionic liquids based on sterically hindered phosphines have been synthesized, demonstrating their potential in applications requiring non-coordinating anions and highlighting the broad utility of bulky phosphines beyond traditional organic synthesis (Ermolaev et al., 2010).

Safety and Hazards

Tert-Butyldicyclohexylphosphine is classified as a pyrophoric liquid, meaning it can ignite spontaneously in air . It is recommended to avoid breathing its mist or vapors, and protective gloves should be worn when handling it . In case of skin contact, it is advised to wash with plenty of soap and water, and seek medical advice if skin irritation or rash occurs .

Mechanism of Action

Target of Action

tert-Butyldicyclohexylphosphine is primarily used as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In this case, this compound binds to palladium to facilitate certain chemical reactions .

Mode of Action

This compound interacts with its targets by binding to them and facilitating their reactions. For instance, it is used in the intermolecular palladium-catalyzed arylation of electron-rich, five-membered heterocycles by aryl chlorides . It is also used in the palladium-catalyzed ortho-arylation of benzoic acids by aryl chloride .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the palladium-catalyzed arylation of electron-rich, five-membered heterocycles and the ortho-arylation of benzoic acids . The downstream effects of these pathways are the production of arylated heterocycles and ortho-arylated benzoic acids .

Result of Action

The molecular and cellular effects of this compound’s action are the creation of new compounds through the facilitation of chemical reactions. Specifically, it aids in the production of arylated heterocycles and ortho-arylated benzoic acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air , indicating that its stability and efficacy could be reduced upon exposure to air. Furthermore, its density is reported to be 0.939 g/mL at 25 °C (lit.) , suggesting that temperature could also influence its properties .

properties

IUPAC Name

tert-butyl(dicyclohexyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYZHXLHUNLBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1CCCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405166
Record name tert-Butyldicyclohexylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93634-87-8
Record name tert-Butyldicyclohexylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyldicyclohexylphosphine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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